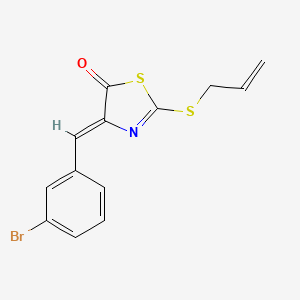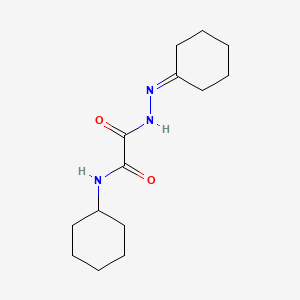
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as BPP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPP is a piperazine derivative that has been synthesized through a multistep process involving the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine, followed by the addition of piperazine and subsequent crystallization with oxalic acid.
Wirkmechanismus
The exact mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate acts as a partial agonist at the dopamine D2 receptor, which plays a key role in the reward pathway in the brain. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the release of norepinephrine and serotonin, which are involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects. In animal models, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to decrease locomotor activity, increase social interaction, and reduce anxiety-like behavior. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to increase the expression of several genes involved in neuroplasticity, which may contribute to its antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its ability to selectively modulate the activity of specific neurotransmitter systems. This allows researchers to study the effects of these systems on behavior and physiology. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to have low toxicity and minimal side effects in animal models. However, one limitation of using 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. One area of interest is the development of more efficient synthesis methods for 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate and its effects on neurotransmitter systems. Finally, there is a need for more research on the potential therapeutic applications of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate, particularly in the treatment of drug addiction and withdrawal symptoms.
Synthesemethoden
The synthesis of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate involves the reaction of 3-bromobenzyl chloride with 3-phenoxybenzylamine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form the intermediate 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine. The piperazine is then crystallized with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been extensively studied for its potential applications in the field of neuroscience. Specifically, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been shown to modulate the activity of several neurotransmitter systems, including dopamine, norepinephrine, and serotonin. 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3-bromobenzyl)-4-(3-phenoxybenzyl)piperazine oxalate has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O.C2H2O4/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23;3-1(4)2(5)6/h1-11,16-17H,12-15,18-19H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGKPPURWPPAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(2-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5111484.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-ethylpiperazine](/img/structure/B5111504.png)
![1-[(4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5111506.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5111513.png)
![10-cyclopentylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111516.png)
![6-amino-4-(2-thienyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5111526.png)
![3-({4-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)-N-methyl-2-pyridinamine bis(trifluoroacetate)](/img/structure/B5111530.png)
![3-[4-(methylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5111538.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5111542.png)
![5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5111545.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)
